![molecular formula C12H17N3O B12280175 {[(5-Azidopentyl)oxy]methyl}benzene CAS No. 832684-09-0](/img/structure/B12280175.png)
{[(5-Azidopentyl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5-Azidopentyl)oxy]methyl}benzene is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a benzene ring through an oxy-methyl linkage. This compound has a molecular weight of 220.29 g/mol and is often used in advanced research due to its high reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Azidopentyl)oxy]methyl}benzene typically involves the following steps:
Formation of the Pentyl Chain: The initial step involves the synthesis of a pentyl chain with an azido group. This can be achieved through the reaction of 5-bromopentyl azide with sodium azide in an appropriate solvent.
Attachment to Benzene Ring: The next step involves the attachment of the pentyl chain to the benzene ring. This is usually done through a nucleophilic substitution reaction where the azido-pentyl chain reacts with benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
{[(5-Azidopentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(5-Azidopentyl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of azido group reactivity in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with various drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[(5-Azidopentyl)oxy]methyl}benzene involves its interaction with molecular targets through the azido group. The azido group is highly reactive and can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: Similar in having a benzene ring with an aliphatic chain.
p-Hydroxyphenylethanol: Contains a hydroxyl group on the benzene ring.
4-Hydroxybenzaldehyde: Features an aldehyde group on the benzene ring.
Uniqueness
What sets {[(5-Azidopentyl)oxy]methyl}benzene apart is the presence of the azido group, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring specific and stable chemical linkages, such as in drug delivery systems and advanced material synthesis .
Propiedades
Número CAS |
832684-09-0 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
5-azidopentoxymethylbenzene |
InChI |
InChI=1S/C12H17N3O/c13-15-14-9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
MLASOSUYXUZHRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
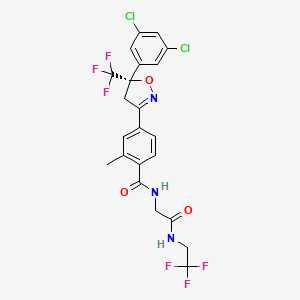

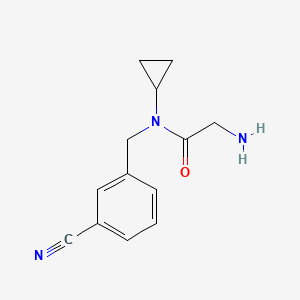

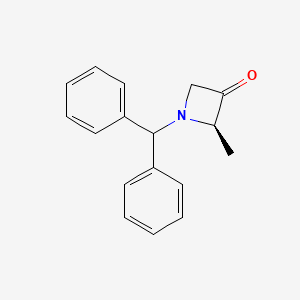
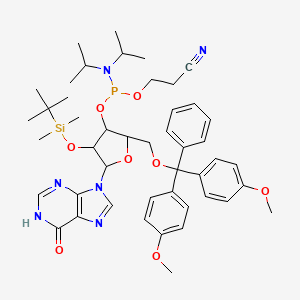
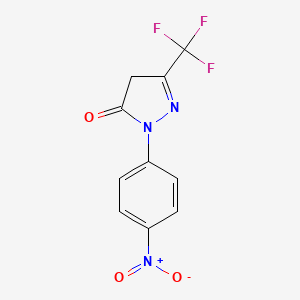
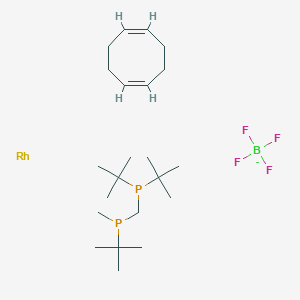
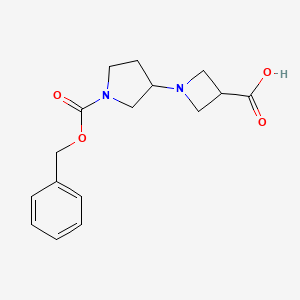
![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)


